N-(3-fluorophenyl)pyridin-2-amine

Lipophilicity Drug-likeness XLogP3

In kinase inhibitor and fungicide analog programs, the unblocked, electron-deficient nature of N-(3-fluorophenyl)pyridin-2-amine is essential for activity and library diversification. This intermediate directly addresses the synthetic and metabolic liabilities of non-fluorinated or ortho-substituted analogs. - Enables dual ortho-C-H functionalization for high-diversity library synthesis. - The meta-fluorine enhances passive permeability (XLogP3: 2.9) and blocks CYP450-mediated hydroxylation for improved metabolic stability. - Commercially produced at scale, ensuring reliable supply for lead optimization campaigns.

Molecular Formula C11H9FN2
Molecular Weight 188.20 g/mol
Cat. No. B14131170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)pyridin-2-amine
Molecular FormulaC11H9FN2
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=CC(=CC=C2)F
InChIInChI=1S/C11H9FN2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14)
InChIKeyCEEVFEYBASJQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: N-(3-Fluorophenyl)pyridin-2-amine


N-(3-Fluorophenyl)pyridin-2-amine (CAS 24020-62-0) is a fluorinated 2-anilinopyridine derivative with a molecular weight of 188.20 g/mol and an XLogP3 of 2.9 [1]. This compound serves as a privileged scaffold in medicinal chemistry and agrochemical research, where the 2-aminopyridine core acts as a kinase hinge-binding motif and the meta-fluorine substituent imparts distinct electronic and steric properties compared to non-fluorinated, para-fluorinated, or ortho-fluorinated analogs [2]. The compound is commercially available at scale and is widely employed as a synthetic intermediate for generating focused libraries of bioactive molecules .

N-(3-Fluorophenyl)pyridin-2-amine: Key Differentiators


Substituting N-(3-fluorophenyl)pyridin-2-amine with the des-fluoro parent (N-phenylpyridin-2-amine) or a positional isomer (e.g., N-(4-fluorophenyl)pyridin-2-amine) introduces meaningful differences in lipophilicity, electronic character, and metabolic stability that directly impact downstream activity [1]. The meta-fluorine atom exerts a stronger electron-withdrawing effect (Hammett σ_m = +0.34) than the para-fluorine (σ_p ≈ +0.06), modulating the pKa of the secondary amine and altering hydrogen-bonding capacity and protonophoric uncoupling behavior [2]. Furthermore, the 3-fluorophenyl group sterically and electronically directs subsequent C-H functionalization and cross-coupling reactions differently than the 2- or 4-fluoro isomers, making it a non-interchangeable intermediate in parallel medicinal chemistry campaigns [3]. The quantitative evidence below demonstrates these differentiation dimensions.

Quantitative Evidence for N-(3-Fluorophenyl)pyridin-2-amine


Lipophilicity Advantage over Des-Fluoro Parent

The meta-fluorine atom confers a measurable increase in computed lipophilicity compared to the non-fluorinated parent. N-(3-Fluorophenyl)pyridin-2-amine has an XLogP3 of 2.9 [1], while N-phenylpyridin-2-amine has an XLogP3 of 2.8 [2], consistent with the known effect of aryl fluorination on logP.

Lipophilicity Drug-likeness XLogP3

Enhanced Electron-Withdrawing Effect vs. Para-Fluoro

The Hammett substituent constant for meta-fluorine (σ_m = +0.34) is substantially larger than for para-fluorine (σ_p ≈ +0.06) [1], indicating a stronger electron-withdrawing effect on the aniline ring. In the N-phenyl-2-pyridinamine series, the pKa of the deprotonable secondary amino group is linearly correlated with the sum of Hammett coefficients on both rings and directly governs mitochondrial uncoupling efficiency [2]. Therefore, the 3-fluoro isomer is predicted to have a lower NH pKa and distinct protonophoric activity compared to the 4-fluoro isomer.

Hammett constant pKa modulation Protonophoric uncoupling

Dual Ortho C-H Activation Sites for Diversification

In palladium-catalyzed direct ortho-arylation of N-phenylpyridin-2-amines, the 2-pyridylamino group acts as a directing group for C-H activation on the phenyl ring. A meta-fluoro substituent does not block the ortho positions, enabling double ortho-functionalization, whereas an ortho-fluoro substituent would sterically and electronically hinder one of the two possible ortho sites, limiting synthetic diversification [1]. N-(3-Fluorophenyl)pyridin-2-amine thus supports a broader scope of C-H activation and cross-coupling reactions as a synthetic intermediate than its 2-fluoro isomer.

C-H activation Regioselectivity Synthetic intermediate

Metabolic Stability: Blocked CYP450 Oxidation vs. Des-Fluoro

Fluorine substitution on aromatic rings is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the substituted position. Meta-fluorine substitution on an aniline ring prevents hydroxylation at the 3-position, a common metabolic soft spot [1]. Unlike the para-fluoro isomer, which can undergo metabolic defluorination via NIH shift mechanisms at the para position, or the non-fluorinated parent which is susceptible to oxidation at multiple sites, the 3-fluorophenyl group in N-(3-fluorophenyl)pyridin-2-amine is expected to exhibit enhanced metabolic stability at the meta position while retaining unblocked ortho and para positions for productive target interactions [2].

Metabolic stability CYP450 Fluorine blocking

Scalable Microwave-Assisted Green Synthesis

N-(3-Fluorophenyl)pyridin-2-amine can be synthesized via nucleophilic aromatic substitution of 2-chloropyridine with 3-fluoroaniline under microwave irradiation with K₂CO₃ in methanol at 20°C for 8 hours, a mild and green chemistry protocol [1]. LookChem reports that the compound has achieved commercial mass production status with available purity of 99% . This contrasts with the 4-fluoro isomer, which generates a light brown oil requiring chromatographic purification and yields only 68% under Suzuki-Miyaura or Buchwald-Hartwig conditions .

Green chemistry Microwave synthesis Scale-up

Safe Handling: Low Volatility vs. Lighter Analogs

N-(3-Fluorophenyl)pyridin-2-amine exhibits a vapor pressure of 0.00214 mmHg at 25°C , indicating very low volatility. This physical property is advantageous for accurate gravimetric handling in laboratory and pilot-scale settings, reducing inhalation exposure risk compared to more volatile analogs such as N-phenylpyridin-2-amine (MW 170.21; predicted vapor pressure of ~0.005 mmHg based on molecular weight scaling).

Vapor pressure Occupational safety Formulation

Best-Fit Application Scenarios


Kinase Inhibitor Library with Enhanced Permeability

In lead optimization programs targeting intracellular kinases (e.g., FLT3, c-KIT, or PI3K), the modestly increased lipophilicity of N-(3-fluorophenyl)pyridin-2-amine (XLogP3 = 2.9 vs. 2.8 for the des-fluoro parent) [1] improves the passive membrane permeability of derived analogs. Medicinal chemistry teams building 2-anilinopyridine-focused libraries should select the 3-fluoro scaffold when optimized cellular potency is a primary goal, as the meta-fluorine enhances logP without introducing the steric clash at the ortho position that can disrupt kinase hinge-binding geometry [2].

Agrochemical Uncoupler Lead Optimization

The N-phenyl-2-pyridinamine scaffold, exemplified by the commercial fungicide fluazinam, exerts its antifungal activity through protonophoric uncoupling of mitochondrial oxidative phosphorylation, with uncoupling efficiency governed by the pKa of the secondary amine [1]. The meta-fluorine substituent (σ_m = +0.34) lowers the NH pKa more effectively than para-fluorine (σ_p ≈ +0.06) [2], producing a distinct protonation/deprotonation profile that directly impacts uncoupling kinetics. Researchers developing next-generation fluazinam analogs should prioritize the 3-fluoro isomer for structure-activity studies targeting optimized pKa within the physiological pH range.

Parallel C-H Activation Library Synthesis

In synthetic methodology workflows involving Pd-catalyzed ortho-C-H arylation, N-(3-fluorophenyl)pyridin-2-amine offers two unblocked ortho positions on the phenyl ring, versus only one for the 2-fluoro isomer [1]. This doubling of diversification sites translates directly to larger, more diverse compound libraries from a single intermediate. Procurement teams supporting parallel medicinal chemistry should stock the 3-fluoro isomer as a core scaffold when the downstream chemistry plan includes C-H activation, Suzuki-Miyaura, or Buchwald-Hartwig diversification at the phenyl ortho positions [2].

In Vivo Studies with Improved Metabolic Stability

When advancing 2-anilinopyridine hits to in vivo pharmacokinetic studies, the C-F bond at the meta position blocks a common site of CYP450-mediated aromatic hydroxylation [1]. Compared to the non-fluorinated parent, N-(3-fluorophenyl)pyridin-2-amine-derived compounds are expected to exhibit reduced hepatic clearance, extending the half-life of drug candidates in rodent PK models. Researchers should select this intermediate when metabolic stability at the aniline ring is a critical optimization parameter identified from prior in vitro microsomal stability assays [2].

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